7-Hydroxycoumarin glucuronide

Übersicht

Beschreibung

7-Hydroxycoumarin glucuronide is a metabolite of 7-hydroxycoumarin, a naturally occurring compound found in many plants. This compound is formed through the process of glucuronidation, where glucuronic acid is added to 7-hydroxycoumarin. This process enhances the solubility of the compound, facilitating its excretion from the body. This compound is known for its role in detoxification and elimination of various drugs and endogenous compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxycoumarin glucuronide typically involves the glucuronidation of 7-hydroxycoumarin. One common method includes the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction is often carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and concentration of reactants are meticulously controlled. Enzymatic methods using glucuronosyltransferase enzymes are also employed to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxycoumarin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of 7-hydroxycoumarin .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Glucuronic acid or its derivatives in the presence of catalysts such as glucuronosyltransferase enzymes.

Major Products:

Hydrolysis: 7-Hydroxycoumarin and glucuronic acid.

Conjugation: this compound.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

7-Hydroxycoumarin glucuronide plays a crucial role in the metabolism of coumarin in humans. Approximately 80-90% of absorbed coumarin is excreted in urine as this compound, indicating its importance in the body's elimination processes . This metabolite is formed predominantly through phase II metabolic reactions, specifically glucuronidation, which enhances the solubility and excretion of hydrophobic compounds.

Table 1: Metabolism Pathway of Coumarin

| Step | Process | Enzyme | Product |

|---|---|---|---|

| 1 | Hydroxylation | Cytochrome P450 enzymes | 7-Hydroxycoumarin |

| 2 | Glucuronidation | UDP-glucuronosyltransferase | This compound |

Transport Mechanisms

Research has identified that the transport of this compound is mediated by multidrug resistance-associated proteins (MRP), specifically MRP3 and MRP4. These transporters facilitate the excretion of this metabolite from the liver and kidneys, underscoring its significance in pharmacokinetics . Understanding these transport mechanisms can aid in predicting drug interactions and optimizing therapeutic regimens involving coumarin derivatives.

Antitumor Activity

Studies have demonstrated that 7-hydroxycoumarin exhibits apoptogenic effects on various cancer cell lines, including A549 human lung carcinoma cells. In one study, exposure to this compound resulted in a significant increase in caspase-3 activity, indicating its potential to induce apoptosis in cancer cells . This suggests that this compound may contribute to the antitumor properties of coumarin derivatives.

Neuropharmacological Effects

Research indicates that this compound may have neuropharmacological effects, including sedation at certain doses. In animal studies, administration of this metabolite produced transient sedation, highlighting its potential application in treating neurological disorders .

Analytical Applications

This compound is also utilized as a standard reference compound in analytical chemistry for the quantification of coumarin metabolites. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze its concentration in biological samples, aiding pharmacokinetic studies and drug development .

Case Studies

- A study investigated the impact of glucose on the production of this compound in liver perfusion models. It was found that glucose significantly influenced glucuronidation rates, suggesting dietary components can affect drug metabolism .

- Another research focused on the transport mechanisms of this compound using membrane vesicles overexpressing various efflux transporters. The findings confirmed that MRP3 and MRP4 are key players in its transport process, providing insights into its pharmacokinetic behavior .

Wirkmechanismus

The primary mechanism of action of 7-hydroxycoumarin glucuronide involves its role in detoxification. The compound is formed through the action of glucuronosyltransferase enzymes, which transfer glucuronic acid to 7-hydroxycoumarin. This process increases the solubility of the compound, facilitating its excretion via urine. The molecular targets include various enzymes involved in the glucuronidation pathway, particularly those in the liver .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxycoumarin sulfate: Another metabolite of 7-hydroxycoumarin formed through sulfation.

7-Ethoxycoumarin: A derivative of coumarin used in similar metabolic studies.

Umbelliferone: The parent compound of 7-hydroxycoumarin, widely studied for its pharmacological properties.

Uniqueness: 7-Hydroxycoumarin glucuronide is unique due to its specific role in the glucuronidation pathway, a major phase II metabolic process. This distinguishes it from other similar compounds that may undergo different metabolic transformations such as sulfation or oxidation .

Biologische Aktivität

7-Hydroxycoumarin glucuronide (7-HCG) is a significant metabolite of 7-hydroxycoumarin, a compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of 7-HCG, focusing on its protective effects in various pathological conditions, its metabolic pathways, and its pharmacokinetic characteristics.

Overview of this compound

7-HCG is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process, converting 7-hydroxycoumarin into its glucuronide form. This conversion is essential for the detoxification and elimination of potentially harmful substances from the body.

Protective Effects Against Cisplatin-Induced Acute Kidney Injury

Recent studies have highlighted the protective effects of 7-HCG against cisplatin-induced acute kidney injury (AKI). A study conducted on male C57BL/6 mice showed that administration of 7-HCG significantly reduced serum blood urea nitrogen (BUN) and serum creatinine (SCR) levels, indicating improved renal function. The treatment also alleviated pathological damage in renal tissues and reduced the renal index.

Key findings from this study include:

- Mechanism of Action : RNA sequencing revealed that 7-HCG could reverse the regulation of p38 MAPK and apoptosis pathways. Western blot analyses indicated that 7-HCG reduced levels of phosphorylated p38 MAPK (p-p38), ERK (p-ERK), JNK (p-JNK), cleaved-caspase3, and Bax, which are markers associated with apoptosis.

- Oxidative Stress Reduction : The compound significantly decreased reactive oxygen species (ROS) production in kidney tissues.

- Pharmacokinetics : Following oral administration, 7-HCG exhibited rapid absorption with a half-life () of approximately 18.3 hours, with concentrations in renal tissues being four times higher than in blood .

Metabolic Pathways

The metabolism of 7-hydroxycoumarin and its derivatives involves both glucuronidation and sulfation processes mediated by UGTs and sulfotransferases (SULTs). In vitro studies have shown that the glucuronidation rates for various derivatives of 7-hydroxycoumarin vary significantly across different species. For instance:

- In Canine Models : The glucuronidation rates were found to be higher in liver microsomes compared to intestinal microsomes.

- In Human Models : The glucuronidation was notably faster in the intestine than in the liver due to the abundant expression of UGT1A10 .

Study on Antitumor Activity

A notable case study investigated the antitumor activities of coumarins, including 7-hydroxycoumarin and its glucuronide form against various human tumor cell lines. The findings suggested that these compounds could inhibit tumor cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .

Hepatotoxicity Studies

Another significant area of research involves the use of primary hepatocyte cultures to study the hepatotoxicity associated with coumarin derivatives. These studies have shown that 7-hydroxycoumarin and its glucuronide can modulate liver enzyme activity, influencing drug metabolism and potential toxicity .

Data Tables

| Parameter | Value |

|---|---|

| Half-life () | 18.3 hours |

| Serum BUN Reduction | Significant |

| Serum SCR Reduction | Significant |

| Renal Tissue Concentration | 4x higher than blood |

Eigenschaften

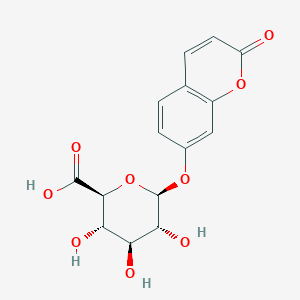

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYLPCLGPXGILY-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985266 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66695-14-5 | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.